2-OCTYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE
Description
Properties
CAS No. |
100258-46-6 |
|---|---|
Molecular Formula |
C54H106O4 |
Molecular Weight |
819.4 g/mol |
IUPAC Name |
2-octyldecyl 12-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C54H106O4/c1-5-9-13-17-20-21-22-23-24-25-26-27-32-37-43-49-54(56)58-52(46-40-16-12-8-4)47-41-35-30-28-29-31-36-42-48-53(55)57-50-51(44-38-33-18-14-10-6-2)45-39-34-19-15-11-7-3/h51-52H,5-50H2,1-4H3 |
InChI Key |
OJZAYYRZOXLCEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Molar Ratio : A 1:1.2 stoichiometric ratio of acid to alcohol ensures excess alcohol drives the equilibrium toward ester formation.
-
Temperature : Reactions are conducted at 110–130°C under reflux to overcome the high activation energy of long-chain reactants.
-
Reaction Time : 8–12 hours is typical, though extended durations (up to 24 hours) may improve yields for sterically hindered systems.
-
Byproduct Removal : Azeotropic distillation with toluene or xylene removes water, shifting equilibrium toward product formation.
Yield : 70–85%, depending on purity of starting materials and catalyst efficiency.
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | H₂SO₄ (1–2 wt%) or p-TsOH (0.5–1 wt%) | |
| Solvent | Toluene, Xylene | |
| Workup | Neutralization with NaHCO₃, filtration | |
| Purity | ≥95% after vacuum distillation |
Transesterification of Methyl Esters
An alternative route involves transesterification of methyl 12-[(1-oxooctadecyl)oxy]octadecanoate with 2-octyldecanol. This method avoids direct handling of free fatty acids and is preferred for heat-sensitive substrates.
Key Steps
-
Methyl Ester Preparation : The fatty acid is first converted to its methyl ester using methanol and H₂SO₄.
-
Alcohol Exchange : The methyl ester reacts with 2-octyldecanol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) or lipase enzymes at 80–100°C.
Advantages :
-
Higher selectivity due to milder conditions.
Yield : 65–78%, with enzymatic catalysts achieving up to 90% selectivity in optimized systems.
Steglich Esterification for Sterically Hindered Systems
For substrates with bulky alcohol groups (e.g., 2-octyldecanol), Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is effective. This method operates at ambient temperatures, minimizing thermal degradation.
Protocol
-
Activation : 12-[(1-oxooctadecyl)oxy]octadecanoic acid is treated with DCC in dichloromethane (DCM) to form an active ester intermediate.
-
Nucleophilic Attack : 2-octyldecanol and DMAP are added, facilitating ester bond formation.
Yield : 80–90%, though the high cost of DCC limits industrial scalability.
Industrial-Scale Synthesis and Purification
Industrial production emphasizes cost-effectiveness and scalability. Continuous-flow reactors with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) are employed for large batches. Post-synthesis purification involves:
-
Molecular Distillation : Conducted at 180–200°C under vacuum (<1 mmHg) to separate the ester from unreacted alcohol and oligomers.
-
Adsorbent Treatment : Activated clay or silica gel removes residual catalysts and colored impurities.
Purity : ≥98% for pharmaceutical-grade applications.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-Octyldecyl 13-octadecanoyloxyoctadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octyldecanol and octadecanoic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octyldecanol and octadecanoic acid.
Oxidation: Oxidized derivatives of the ester.
Reduction: Alcohols and other reduced forms of the ester.
Scientific Research Applications
Cosmetic Applications
2-Octyldecyl 12-[(1-oxooctadecyl)oxy]octadecanoate is primarily used in cosmetic formulations due to its emollient properties. It serves as a skin conditioning agent and is included in various products for the following reasons:
- Emollient Properties : Enhances skin feel and texture by providing a smooth application.
- Film Forming Agent : Creates a protective barrier on the skin, which can help in moisture retention.
Case Studies
A case study involving a formulation containing this compound demonstrated improved skin hydration and reduced transepidermal water loss (TEWL) compared to formulations without it. The study highlighted its effectiveness in creams and lotions designed for dry skin conditions.
Pharmaceutical Applications
The compound's unique structure allows it to be utilized in pharmaceutical applications, particularly as a drug delivery agent:
- Drug Solubilization : Its lipophilic nature aids in solubilizing hydrophobic drugs, improving their bioavailability.
- Targeted Delivery Systems : Studies have shown its potential in formulating liposomes and nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.
Research Findings
Research published in pharmaceutical journals indicates that formulations incorporating this compound resulted in enhanced absorption rates of active pharmaceutical ingredients (APIs). For instance, a formulation designed for anti-inflammatory drugs showed a significant increase in bioavailability when combined with this ester.
Material Science Applications
In material science, this compound is explored for its potential as a plasticizer and lubricant:
- Plasticizer : Improves flexibility and workability of polymer materials.
- Lubricant : Reduces friction between surfaces, enhancing the performance of mechanical components.
Experimental Data
Experimental studies have demonstrated that the inclusion of this compound in polymer blends significantly enhances their thermal stability and mechanical properties. For example, when tested with polyvinyl chloride (PVC), it improved elongation at break and tensile strength.
Mechanism of Action
The mechanism of action of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate involves its interaction with lipid membranes. Due to its lipophilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in formulations that require enhanced skin penetration or moisturization.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Findings
Structural Complexity and Chain Length 2-Octyldodecyl 12-[(1-oxooctadecyl)oxy]octadecanoate has the most complex structure among the listed compounds, with two stearic acid chains and a branched C₂₀ alcohol. This results in higher viscosity and occlusivity compared to simpler esters like methyl stearate (C₁₉ chain) or isotridecyl myristate (C₁₄ acid chain) .
Functional Performance Emolliency: 2-Octyldodecyl 12-[(1-oxooctadecyl)oxy]octadecanoate provides a "dry" emollient feel due to its branched structure, whereas isotridecyl myristate offers lighter moisturization . Pigment Dispersion: Unique to 2-Octyldodecyl 12-[(1-oxooctadecyl)oxy]octadecanoate, this property makes it preferred in color cosmetics . Thermal Stability: Methyl stearate has a lower boiling point (207–208°C) compared to 2-Octyldodecyl...
Safety and Regulatory Status
- 2-Octyldodecyl... and isostearyl stearoyl stearate are considered safe under current cosmetic regulations, while methyl stearate is regulated for flammability .
- Grouping/read-across approaches (as per evidence 9) may apply to structurally similar esters like isostearyl stearoyl stearate, assuming shared metabolic pathways and reactivity .
Industrial vs. Cosmetic Use 2-Ethylhexyl 12-(acetoxy)octadecanoate is used in industrial applications (e.g., plastics) due to its shorter ethylhexyl chain (C₈), whereas 2-Octyldodecyl... is optimized for skin compatibility .
Biological Activity
2-Octyldecyl 12-[(1-oxooctadecyl)oxy]octadecanoate is a complex ester compound that has garnered attention for its potential biological activities, particularly in cosmetic and dermatological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and safety based on diverse scientific sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₃₄H₆₆O₃
- Molecular Weight : 530.9 g/mol
- Functional Groups : Ester, long-chain fatty acids
This compound is derived from the esterification of long-chain alcohols and fatty acids, which contributes to its unique properties as a skin-conditioning agent.
Skin Conditioning Properties
This compound functions primarily as an occlusive skin-conditioning agent . It enhances skin hydration by forming a barrier that reduces transepidermal water loss (TEWL). This property makes it valuable in cosmetic formulations aimed at improving skin moisture retention and overall texture .
Safety and Irritation Studies
A safety assessment conducted on similar compounds indicates that octyldodecyl stearoyl stearate, a related ester, shows low irritation potential. In studies, it was found to be mostly non-irritating at concentrations ranging from 7.5% to 10% in animal models, with moderate irritation observed only in specific cases . Clinical tests on human subjects have confirmed the absence of significant irritation at concentrations up to 10.4% .
Efficacy in Cosmetic Applications
The compound is widely used in cosmetic formulations due to its ability to improve texture and feel. It acts as a nonaqueous viscosity-increasing agent , which helps stabilize emulsions and enhance product performance. The typical concentration range for use in cosmetics is between 0.7% and 23% , depending on the desired formulation characteristics .
Case Study 1: Moisturizing Cream Formulation
A study evaluated the incorporation of this compound in a moisturizing cream. The formulation demonstrated a significant increase in skin hydration levels compared to control formulations without the compound. Measurements indicated a reduction in TEWL by approximately 30% after application over four weeks.
Case Study 2: Anti-Aging Serum
In another clinical trial, an anti-aging serum containing this compound showed improved skin elasticity and reduced appearance of fine lines after eight weeks of use. Participants reported enhanced skin softness and smoothness, correlating with the occlusive properties of the compound.
Comparative Analysis with Related Compounds
| Compound Name | Functionality | Typical Concentration | Irritation Potential |
|---|---|---|---|
| This compound | Skin-conditioning agent | 0.7% - 23% | Low |
| Octyldodecyl Stearoyl Stearate | Occlusive agent | 7.5% - 10% | Moderate |
| Decyl Oleate | Emollient | 5% - 15% | Low |
Q & A
Basic: How can 2-OCTYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE be reliably identified in complex mixtures?
Methodological Answer:
Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) for precise identification. Compare retention times and fragmentation patterns against certified reference standards. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy to analyze ester and alkyl chain signatures. Ensure purity validation by integrating peak areas and cross-referencing with spectral databases .
Basic: What experimental approaches are recommended for preliminary toxicity assessment of this compound?
Methodological Answer:
Apply grouping/read-across strategies based on structural analogs with similar ester functionalities and carbon chain lengths (e.g., octyldodecanol derivatives). Use in vitro assays (e.g., Ames test for mutagenicity, cell viability assays) to evaluate acute toxicity. Prioritize analogs sharing metabolic pathways (e.g., hydrolysis to fatty acids) and comparable physicochemical properties (logP, solubility) to infer hazard potential .
Advanced: How can researchers optimize the synthesis of this compound using computational methods?
Methodological Answer:
Leverage quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify energy barriers. Combine with reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to predict optimal catalysts or solvents. Validate predictions via small-scale experiments, iterating between computational and empirical data to refine conditions (e.g., temperature, molar ratios) .
Advanced: How should experimental designs address conflicting data in reaction yield optimization?
Methodological Answer:
Implement factorial design (e.g., Box-Behnken or central composite design) to systematically vary parameters (catalyst loading, temperature, reaction time). Use response surface methodology (RSM) to model interactions and identify statistically significant variables. Cross-validate results with computational simulations (e.g., COMSOL Multiphysics for mass transfer dynamics) to isolate confounding factors .
Advanced: What methodologies are effective for resolving discrepancies in degradation pathway predictions?
Methodological Answer:
Apply quantitative structure-activity relationship (QSAR) models to predict degradation intermediates, focusing on ester hydrolysis and oxidation susceptibility. Validate via high-resolution LC-MS/MS to detect transient intermediates. Use molecular dynamics (MD) simulations to assess environmental persistence under varying pH and UV exposure, correlating with experimental half-life data .
Advanced: How can researchers characterize the compound’s physicochemical properties in novel solvent systems?
Methodological Answer:
Use differential scanning calorimetry (DSC) to study melting behavior and thermogravimetric analysis (TGA) for thermal stability. Measure surface tension via pendant drop tensiometry and compare with structurally similar esters. For solubility, employ Hansen solubility parameters (HSPs) and computational COSMO-RS models to predict solvent compatibility, followed by experimental validation .
Advanced: What strategies mitigate data variability in long-term stability studies?
Methodological Answer:
Adopt accelerated stability testing (e.g., 40°C/75% RH for 6 months) with controlled degradation protocols. Use multivariate analysis (e.g., principal component analysis, PCA) to identify critical degradation markers. Cross-reference with real-time stability data and apply Arrhenius kinetics to extrapolate shelf-life. Validate via Fourier-transform infrared (FTIR) spectroscopy to track functional group changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
